molecular formula C10H21N3 B2613107 1-Methyl-4-(piperidin-4-yl)piperazine CAS No. 23995-88-2; 436099-90-0; 53617-36-0; 99726-99-5

1-Methyl-4-(piperidin-4-yl)piperazine

Cat. No.: B2613107
CAS No.: 23995-88-2; 436099-90-0; 53617-36-0; 99726-99-5
M. Wt: 183.299
InChI Key: MRYYJGQKVGZGSB-UHFFFAOYSA-N
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Description

1-Methyl-4-(piperidin-4-yl)piperazine (CAS 53617-36-0) is a bicyclic amine with the molecular formula C₁₀H₂₁N₃ and an average mass of 183.299 g/mol. It features a piperazine ring fused to a piperidine moiety, with a methyl group at the 1-position of the piperazine (). This compound is commercially available and serves as a critical intermediate in synthesizing pharmaceuticals, particularly kinase inhibitors like Gilteritinib and Brigatinib (). Its structural flexibility allows for diverse functionalization, enabling interactions with biological targets such as tyrosine kinases and G-protein-coupled receptors ().

Properties

IUPAC Name

1-methyl-4-piperidin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYYJGQKVGZGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30912521
Record name 1-Methyl-4-(piperidin-4-yl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99726-99-5, 53617-36-0
Record name 1-Methyl-4-(piperidin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(piperidin-4-yl)piperazine
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Record name 99726-99-5
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Scientific Research Applications

Antiviral Activity

One of the prominent applications of 1-Methyl-4-(piperidin-4-yl)piperazine is in the development of antiviral agents. Research has shown that compounds containing this piperazine derivative exhibit inhibitory effects against Hepatitis C virus (HCV) replication. For instance, a patent describes the synthesis of piperazine-pyridine compounds that demonstrate anti-HCV activity, indicating a potential therapeutic use for treating viral infections .

Cancer Treatment

The compound has also been explored for its potential in oncology. It serves as a precursor in the synthesis of tyrosine kinase inhibitors, which are critical in cancer therapy. These inhibitors target specific pathways involved in tumor growth and proliferation. A study highlighted the use of 1-Methyl-4-(piperidin-4-yl)piperazine in synthesizing compounds that inhibit cancer cell lines, showcasing its relevance in developing anticancer drugs .

CNS Activity

Due to its ability to interact with neurotransmitter systems, 1-Methyl-4-(piperidin-4-yl)piperazine has been investigated for its effects on the central nervous system (CNS). It is involved in synthesizing compounds that act as serotonin receptor modulators, which are crucial for treating mood disorders and anxiety . The ability to modify neurotransmitter activity positions this compound as a candidate for developing new psychiatric medications.

Reagent and Building Block

In synthetic organic chemistry, 1-Methyl-4-(piperidin-4-yl)piperazine is utilized as a reagent and building block for various chemical reactions. It serves as an intermediate in the synthesis of more complex molecules, including those used in pharmaceuticals and agrochemicals. Its application as a catalyst in condensation reactions further enhances its utility in synthetic pathways .

Data Table: Applications Overview

Application AreaDescriptionReferences
Antiviral ActivityInhibits HCV replication; potential treatment for viral infections
Cancer TreatmentPrecursor for tyrosine kinase inhibitors; targets cancer cell pathways
NeuropharmacologyModulates neurotransmitter systems; potential use in psychiatric medications
Synthetic ChemistryUsed as a reagent and building block; facilitates various chemical reactions

Case Study 1: Antiviral Compound Development

A study focused on synthesizing new piperazine derivatives demonstrated that modifications to the 1-Methyl-4-(piperidin-4-yl)piperazine structure could enhance antiviral efficacy against HCV. The research involved evaluating the pharmacological activity of synthesized compounds through cell culture assays, leading to promising results that warrant further clinical investigation .

Case Study 2: Cancer Cell Line Inhibition

In another study, researchers synthesized a series of compounds derived from 1-Methyl-4-(piperidin-4-yl)piperazine and tested their activity against various cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as lead compounds in cancer drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 1-methyl-4-(piperidin-4-yl)piperazine are best understood by comparing it to analogs with variations in substituents, core structure, or therapeutic targets. Below is a detailed analysis:

Kinase Inhibitors

Compound Structure Modification Target/Application Key Findings Reference
Gilteritinib (22) Contains 1-methyl-4-(piperidin-4-yl)piperazine FLT3/AXL (AML) Dual inhibitor; higher synthetic yield via Pd-catalyzed amination (total yield >60%) .
Brigatinib (23) Same core as Gilteritinib ALK (NSCLC) Includes dimethylphosphine oxide for H-bonding; PET radiotracer derivatives developed .
Ponatinib analogs 1-Methyl-4-(2-trifluoromethylbenzyl)piperazine FLT3/AML Reduced potency compared to 1-methyl-4-(piperidin-4-yl) derivatives; efficacy depends on synergistic effects with aminoisoquinoline .
BTK Inhibitors (8–10) Replaces N-methylpiperazine with 1-methyl-4-(piperidin-4-yl)piperazine Bruton’s Tyrosine Kinase Moderate IC₅₀ improvement (e.g., compound 10: IC₅₀ ~10 nM vs. compound 5: ~15 nM) .

Key Insight : The piperazine-piperidine scaffold enhances kinase binding through conformational rigidity and hydrogen-bond interactions. Substituents like methyl or trifluoromethylbenzyl modulate selectivity and potency.

Dopamine Receptor Ligands

Compound Structural Feature Target Activity (D2 Receptor) Reference
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Piperazine-piperidine + nitrobenzyl group Dopamine D2 Ki = 2.1 nM (highest affinity) .
Phenylpiperazine derivatives Replaces benzo[d]isoxazole with phenylpiperazine D2, 5-HT1A, 5-HT2A Reduced affinity (e.g., Ki >100 nM) .

Key Insight : The 1-methyl-4-(piperidin-4-yl)piperazine core, when combined with aromatic substituents (e.g., 2-nitrobenzyl), optimizes receptor binding via π-π stacking and hydrophobic interactions.

Antidiabetic and Neurokinin Antagonists

Compound Modification Application Efficacy Notes Reference
PMS 812 (S-21663) 2,4-Dichlorobenzyl + imidazoline Type II Diabetes Potent insulin secretion (ED₅₀: 1 mg/kg) .
Neurokinin Antagonists Tetrahydro-2H-pyran-4-yl + pyridinyl Schizophrenia, Pain Dual NK1/NK3 antagonism (IC₅₀ <10 nM) .

Q & A

Q. What are the common synthetic routes for 1-methyl-4-(piperidin-4-yl)piperazine in medicinal chemistry?

Methodological Answer: The compound is typically synthesized via coupling reactions between piperazine derivatives and carboxylic acids or aryl halides. For example:

  • Peptide derivatization : 1-Methyl-4-(piperidin-4-yl)piperazine (M-PP) is used with coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to modify carboxyl groups on peptides .
  • Nitro reduction : A nitro-substituted intermediate (e.g., 1-fluoro-2-methoxy-4-nitrobenzene) reacts with the compound, followed by catalytic hydrogenation to reduce the nitro group .

Q. Key Reaction Conditions :

StepReagents/ConditionsYieldReference
CouplingEDC, HOAt, TFA~70–85%
HydrogenationH₂, Pd/C, RT>90%

Q. How is the structural integrity of 1-methyl-4-(piperidin-4-yl)piperazine confirmed experimentally?

Methodological Answer: Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm substituent positions and purity. For example, methyl groups at piperazine N-atoms show characteristic singlet peaks at δ 2.3–2.5 ppm .
  • X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding patterns. Derivatives like 1-(2-chlorobenzoyl)-4-(4-methoxyphenyl)piperazine exhibit chair conformations and C–H⋯O interactions .
  • Elemental Analysis : Matches calculated/observed C, H, N percentages (e.g., C₁₅H₂₆N₄O₂ derivatives show <0.3% deviation) .

Advanced Research Questions

Q. How do substituent modifications affect inhibitory activity against kinases like BTK or FLT3?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Piperazine substituents : Replacing the 1-methyl group with bulkier groups (e.g., trifluoromethylbenzyl) enhances FLT3 inhibition (IC₅₀ < 50 nM) but reduces selectivity .
  • Synergistic effects : Combining 1-methyl-4-(piperidin-4-yl)piperazine with aminoisoquinoline moieties improves BTK inhibition (e.g., IC₅₀ = 12 nM vs. Ramos cell proliferation) .

Q. Example Data :

DerivativeTarget (IC₅₀)Key Modification
Compound 5BTK (15 nM)1-Methyl-4-(piperidin-4-yl)piperazine
Compound 10BTK (10 nM)Addition of 2-aminoquinoline core
Ponatinib analogFLT3 (8 nM)Trifluoromethylbenzyl group
Data from enzymatic and cell-based assays

Q. How are crystallographic data contradictions resolved for derivatives of this compound?

Methodological Answer: Disorder in crystal structures (e.g., aroyl ring positional ambiguity) is addressed via:

  • Multi-occupancy refinement : Assign partial site occupancies (e.g., 94.2% vs. 5.8% for 2-chlorobenzoyl disorder in compound III) .
  • Hydrogen-bond analysis : Identify stabilizing interactions (e.g., C–H⋯O bonds in 1-(2-hydroxybenzoyl)-4-(4-methoxyphenyl)piperazine form chains, reducing disorder) .
  • Comparative isomorphism : Compare isomorphous structures (e.g., bromo/iodo analogs in compounds IV/V) to validate packing patterns .

Q. What in vitro strategies evaluate the compound’s pharmacokinetic properties?

Methodological Answer: Key assays include:

  • Plasma Stability : Incubate compound in human plasma (37°C, pH 7.4) and quantify degradation via LC-MS over 24 hours .
  • CYP450 Inhibition : Use fluorometric kits to measure inhibition of CYP3A4/CYP2D6 isoforms (IC₅₀ typically >10 µM for low risk) .
  • Permeability (PAMPA) : Assess membrane penetration using artificial lipid barriers; logP values <3 correlate with high permeability .

Q. How is the compound utilized in radiopharmaceutical synthesis?

Methodological Answer: The piperazine core is labeled with ¹¹C for positron emission tomography (PET) tracers:

  • Carbon-11 incorporation : React [¹¹C]COCl₂ with secondary amines under anhydrous conditions (20 min, 70% radiochemical yield) .
  • Ex vivo biodistribution : Administer tracer in murine models and quantify uptake in target tissues (e.g., brain or tumor) via gamma counting .

Q. Table 1: Physicochemical Properties of 1-Methyl-4-(piperidin-4-yl)piperazine Derivatives

PropertyValueMethodReference
LogP2.1 ± 0.3HPLC
Solubility (PBS)45 µMShake-flask
pKa8.2Potentiometry

Q. Table 2: Enzymatic Inhibition Profiles

DerivativeTargetIC₅₀ (nM)Assay Type
M-PPFLT350Kinase-Glo
Compound 8BTK12ADP-Glo

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